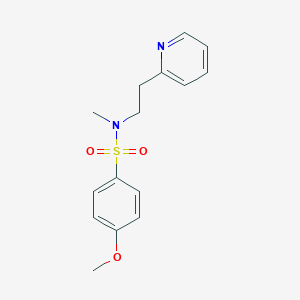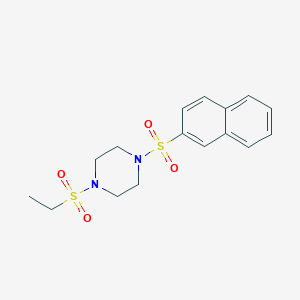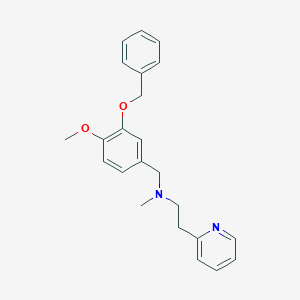
1'-(3-Chlorobenzyl)-4-methyl-1,4'-bipiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Chlorobenzyl)-4-methyl-1,4'-bipiperidine, also known as CBMP, is a chemical compound that belongs to the class of piperidine derivatives. CBMP has been studied extensively for its potential use in various scientific research applications.
Wirkmechanismus
1'-(3-Chlorobenzyl)-4-methyl-1,4'-bipiperidine acts as a sigma-1 receptor agonist, which leads to the modulation of various cellular processes. The activation of sigma-1 receptors by this compound leads to the inhibition of voltage-gated calcium channels and the activation of various intracellular signaling pathways. The modulation of these cellular processes by this compound leads to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound can modulate the release of neurotransmitters such as dopamine and serotonin, which are involved in various physiological processes such as mood regulation and pain perception. This compound has also been shown to have anti-inflammatory effects and can modulate the immune system.
Vorteile Und Einschränkungen Für Laborexperimente
1'-(3-Chlorobenzyl)-4-methyl-1,4'-bipiperidine has several advantages for lab experiments, including its high affinity for sigma-1 receptors and its well-established synthesis method. However, this compound has several limitations, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on 1'-(3-Chlorobenzyl)-4-methyl-1,4'-bipiperidine. One area of research is the development of more potent and selective sigma-1 receptor agonists. Another area of research is the investigation of the potential therapeutic effects of this compound in various diseases such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to investigate the potential toxicity of this compound and its long-term effects on the body.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively studied for its potential use in various scientific research applications. Its high affinity for sigma-1 receptors and its potential therapeutic effects make it a promising compound for future research. However, further studies are needed to investigate its potential toxicity and long-term effects.
Synthesemethoden
The synthesis of 1'-(3-Chlorobenzyl)-4-methyl-1,4'-bipiperidine involves the reaction of 3-chlorobenzyl chloride with 4-methylpiperidine in the presence of a base. The resulting product is purified through recrystallization to obtain pure this compound. The synthesis method of this compound has been well-established and is reproducible.
Wissenschaftliche Forschungsanwendungen
1'-(3-Chlorobenzyl)-4-methyl-1,4'-bipiperidine has been studied for its potential use as a ligand for various receptors, including dopamine receptors and sigma-1 receptors. Studies have shown that this compound has a high affinity for sigma-1 receptors, which are involved in various physiological processes such as pain perception, learning, and memory. This compound has also been studied for its potential use in the treatment of various diseases such as depression, anxiety, and neuropathic pain.
Eigenschaften
Molekularformel |
C18H27ClN2 |
|---|---|
Molekulargewicht |
306.9 g/mol |
IUPAC-Name |
1-[(3-chlorophenyl)methyl]-4-(4-methylpiperidin-1-yl)piperidine |
InChI |
InChI=1S/C18H27ClN2/c1-15-5-11-21(12-6-15)18-7-9-20(10-8-18)14-16-3-2-4-17(19)13-16/h2-4,13,15,18H,5-12,14H2,1H3 |
InChI-Schlüssel |
ZKRZODUALCDBEY-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)C2CCN(CC2)CC3=CC(=CC=C3)Cl |
Kanonische SMILES |
CC1CCN(CC1)C2CCN(CC2)CC3=CC(=CC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-methyl-N-[2-(2-pyridinyl)ethyl]benzenesulfonamide](/img/structure/B246865.png)


![N-methyl-N-[2-(2-pyridinyl)ethyl]ethanesulfonamide](/img/structure/B246868.png)

![4-acetyl-5-(2-fluorophenyl)-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B246870.png)
![1-[4-(trifluoromethyl)benzyl]-1H-benzimidazol-2-ylamine](/img/structure/B246872.png)

![4-acetyl-3-hydroxy-5-(4-hydroxyphenyl)-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B246876.png)
![[4-(2,4-Dimethoxybenzyl)piperazin-1-yl]-(2-methoxyphenyl)methanone](/img/structure/B246879.png)
![1-[(2-Naphthyloxy)acetyl]-4-(2,4,5-trimethoxybenzyl)piperazine](/img/structure/B246880.png)
![3-cyclopentyl-N-[2-(1H-indol-3-yl)ethyl]propanamide](/img/structure/B246882.png)
![4-acetyl-5-(4-fluorophenyl)-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B246886.png)